molecular formula C23H21N3O2S B2482584 N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 941879-60-3

N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2482584
CAS No.: 941879-60-3
M. Wt: 403.5
InChI Key: GFBAYFGTABPIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features an indoline moiety, a tetrahydrobenzo[d]thiazole ring, and a benzamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may influence multiple biochemical pathways

Pharmacokinetics

The biological activities of indole derivatives suggest that they are likely to have good bioavailability .

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Biochemical Analysis

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an indole derivative, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Indoline-1-carbonyl Chloride: Indoline is reacted with thionyl chloride to form indoline-1-carbonyl chloride.

    Cyclization to Form Tetrahydrobenzo[d]thiazole: The indoline-1-carbonyl chloride is then reacted with 2-aminothiophenol under acidic conditions to form the tetrahydrobenzo[d]thiazole ring.

    Coupling with Benzamide: Finally, the tetrahydrobenzo[d]thiazole intermediate is coupled with benzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving indoline and thiazole derivatives.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Indoline Derivatives: Compounds such as indoline-2,3-dione and indoline-2-carboxylic acid share the indoline moiety.

    Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share the thiazole ring structure.

    Benzamide Derivatives: Compounds such as N-phenylbenzamide and N-methylbenzamide share the benzamide group.

Uniqueness

N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is unique due to its combination of indoline, tetrahydrobenzo[d]thiazole, and benzamide moieties. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(2,3-dihydroindole-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c27-21(16-8-2-1-3-9-16)25-23-24-20-17(10-6-12-19(20)29-23)22(28)26-14-13-15-7-4-5-11-18(15)26/h1-5,7-9,11,17H,6,10,12-14H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBAYFGTABPIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.